Saenta

説明

Saenta is a solubilized monoclonal antibody that binds to the CD-34 antigen . It is used for diagnostic purposes, including identification of hematopoietic cells in biopsy specimens and detection of leukemia cells in peripheral blood smears . Saenta has been shown to inhibit the binding of a variety of drugs to human cancer cells .

Synthesis Analysis

Saenta is a novel ligand with high affinity for polypeptides associated with nucleoside transport . It has been synthesized and shown to bind to the equilibrative nucleoside transporter of human erythrocytes .

Molecular Structure Analysis

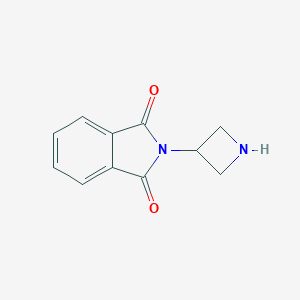

Saenta has a molecular weight of 461.5 g/mol and a formula of C19H23N7O5S . It contains 58 bonds in total, including 35 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 2 double bonds, and 16 aromatic bonds .

Physical And Chemical Properties Analysis

Saenta has a molecular weight of 461.5 g/mol and a formula of C19H23N7O5S . It contains 58 bonds in total, including 35 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 2 double bonds, and 16 aromatic bonds .

科学的研究の応用

Flow Cytometry Reagents for Acute Leukemia

Saenta-Duoresceins: are utilized as new flow cytometry reagents specifically designed for assessing the transport of nucleoside drugs in acute leukemia . This application is crucial for improving treatment strategies for patients with acute myeloid leukemia (AML). The use of granulocyte-macrophage colony-stimulating factor (GM-CSF) in combination with chemotherapy has shown increased sensitivity of cycling cells to nucleoside antimetabolites like cytosine arabinoside (araC), which is partly due to the greater incorporation of araC into DNA. This approach has been associated with a high remission rate in AML patients .

Assessing Nucleoside Transport in Cancer Cells

Saenta-fluoresceins are used to measure nucleoside transport site densities on various fresh and cultured leukemic and lymphoid cells . This application supports the concept that the expression of the transporter is greater on cycling cells than on quiescent cells. Such measurements are vital for understanding the pharmacokinetics of nucleoside drugs and can potentially lead to more effective dosing regimens for cancer treatments .

Authentic STEM Research and Practices

Saenta is involved in authentic STEM research and practices, particularly in informal science education programs . These programs engage students, especially those from historically underrepresented groups in STEM, in the skills and practices of science. Participation in such programs has been shown to develop competence in mastering several scientific skills and practices, reinforcing and increasing participants’ interest in scientific research .

Public Science Communication

Interest Development in Science Education

Saenta plays a role in examining how high school youth develop interest in conducting scientific research as part of their career pursuits . By engaging in authentic science research, students develop perceived competence in mastering the skills and practices of science, which in turn fosters a sustained interest in science research beyond the program’s duration .

Enhancing Drug Efficacy in Leukemia Treatment

Saenta’s application extends to enhancing the efficacy of drugs used in leukemia treatment. By assessing the transport and metabolism of nucleoside drugs, Saenta contributes to the development of new strategies that improve the outlook for patients with AML, potentially leading to higher remission rates and better overall outcomes .

作用機序

Target of Action

Saenta, also known as Sennosides, primarily targets the colonic wall . It has a high affinity for polypeptides associated with nucleoside transport . These polypeptides play a crucial role in the transport of nucleosides across the cell membrane, which is essential for various cellular functions, including DNA and RNA synthesis .

Mode of Action

Saenta’s active components, Sennoside A and B, are metabolized by gut bacteria into an active metabolite called rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction results in changes in the colonic wall, inducing fluid secretion and colonic motility .

Biochemical Pathways

The biochemical pathways affected by Saenta primarily involve the cyclooxygenase pathway . The increase in COX2 expression leads to an increase in PGE2, a potent inflammatory mediator. This results in increased fluid secretion and colonic motility, thereby facilitating bowel movements .

Pharmacokinetics

The pharmacokinetics of Saenta involves its metabolism by gut bacteria into rheinanthrone, which is the active metabolite . .

Result of Action

The primary result of Saenta’s action is its laxative effect . By increasing fluid secretion and colonic motility, Saenta helps alleviate constipation . On a molecular level, this involves the upregulation of COX2 expression and the subsequent increase in PGE2 .

Action Environment

The action of Saenta is influenced by the gut environment, particularly the presence of gut bacteria that metabolize Saenta into its active form

特性

IUPAC Name |

(2S,3S,4R,5R)-2-(2-aminoethylsulfanylmethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O5S/c20-5-6-32-8-13-15(27)16(28)19(31-13)25-10-24-14-17(22-9-23-18(14)25)21-7-11-1-3-12(4-2-11)26(29)30/h1-4,9-10,13,15-16,19,27-28H,5-8,20H2,(H,21,22,23)/t13-,15-,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFPVFZXWPVEBS-NVQRDWNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCN)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSCCN)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926604 | |

| Record name | 9-[5-S-(2-Aminoethyl)-5-thiopentofuranosyl]-N-[(4-nitrophenyl)methyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saenta | |

CAS RN |

130117-76-9 | |

| Record name | 5'-S-(2-Aminoethyl)-N(6)-(4-nitrobenzyl)-5'-thioadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130117769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-S-(2-Aminoethyl)-5-thiopentofuranosyl]-N-[(4-nitrophenyl)methyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。